molecular formula C12H10N2 B3117089 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile CAS No. 22106-34-9

2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile

Cat. No.: B3117089
CAS No.: 22106-34-9
M. Wt: 182.22 g/mol
InChI Key: TUPNPKCVKSNDIU-UHFFFAOYSA-N
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Description

2-[4-(1H-Pyrrol-1-yl)phenyl]acetonitrile is a nitrile-containing organic compound featuring a phenyl ring substituted at the para-position with a pyrrole moiety and an acetonitrile (-CH2CN) group. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, contributes electron-rich properties due to its conjugated π-system.

Properties

IUPAC Name

2-(4-pyrrol-1-ylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-7-11-3-5-12(6-4-11)14-9-1-2-10-14/h1-6,9-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPNPKCVKSNDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287672
Record name 4-(1H-Pyrrol-1-yl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-34-9
Record name 4-(1H-Pyrrol-1-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22106-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrrol-1-yl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with pyrrole in the presence of a base. The reaction conditions often include the use of a palladium catalyst and a suitable solvent such as dimethylformamide. The reaction proceeds through a cross-coupling mechanism, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Heterocycle Substituents/Functional Groups Key Applications Safety Information
2-[4-(1H-Pyrrol-1-yl)phenyl]acetonitrile C12H10N2 ~182.22 (estimated) Pyrrole para-Phenyl, acetonitrile Materials science, synthesis Handle with care (assumed)
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile C6H7N3 121.14 Pyrazole 4-Methyl, acetonitrile Pharmaceutical intermediates UN2810, toxic
4-Acetyl-2-(1H-pyrrol-1-yl)benzonitrile C13H10N2O 210.23 Pyrrole 2-Acetyl, 4-pyrrole, benzonitrile Organic synthesis, ligands Not specified
2-(1H-Pyrazol-4-yl)acetonitrile C5H5N3 107.11 Pyrazole 4-Pyrazole, acetonitrile Chemical intermediates Not specified

Key Comparisons

Heterocyclic Core
  • Pyrrole vs. Pyrazole :
    • The target compound’s pyrrole ring is more electron-rich than pyrazole analogs (e.g., ), which contain two adjacent nitrogen atoms. This difference influences reactivity in electrophilic substitution or coordination chemistry. Pyrrole’s electron density may enhance conjugation in polymers, while pyrazole’s hydrogen-bonding capability is advantageous in drug design .
Substituent Effects
  • Acetonitrile vs. Benzonitrile :
    • The acetonitrile group (-CH2CN) in the target compound increases steric flexibility compared to benzonitrile (-C6H4CN) in . This affects solubility and reactivity; benzonitriles are typically less polar but more rigid .
  • Functional Group Additions :
    • The acetyl group in introduces a ketone, enabling nucleophilic reactions (e.g., condensations) absent in the target compound. This expands ’s utility in forming Schiff bases or metal complexes .
Molecular Complexity
  • The target compound’s molar mass (~182 g/mol) positions it between smaller pyrazole derivatives () and bulkier analogs like . Lower molecular weight correlates with higher volatility and solubility in organic solvents, favoring use in synthetic workflows.

Biological Activity

The compound 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile features a pyrrole ring attached to a phenyl group, with an acetonitrile functional group. Its structure is critical for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile. The compound exhibits significant inhibitory effects on various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth :
    • A study demonstrated that compounds similar to 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile inhibited the growth of colorectal cancer cells (HCT116, SW480, SW620) with IC50 values ranging from 8.7 μM to 17.7 μM. This suggests that similar structures may exhibit comparable efficacy in inhibiting cancer cell proliferation .
  • Mechanism of Action :
    • The compound acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway leads to reduced expression of target genes such as MYC, Fgf20, and Sall4, which are crucial for tumor growth and survival .
  • Apoptotic Induction :
    • The compound induces apoptosis in cancer cells, as evidenced by the activation of cleaved poly(ADP-ribose) polymerase (PARP) and caspase-3, markers indicative of apoptotic processes .

Structure-Activity Relationship (SAR)

The biological activity of 2-[4-(1H-pyrrol-1-yl)phenyl]acetonitrile can be influenced by modifications to its chemical structure. For instance:

  • Substituents on the Pyrrole Ring : Variations in substituents can enhance or diminish biological activity. For example, adding electron-donating groups has been shown to increase anticancer activity .
  • N-Cyanomethyl Group : The presence of the acetonitrile group is essential for maintaining potency against cancer cells, as it may enhance lipophilicity and improve membrane permeability.

Biological Assays and Data Tables

The following table summarizes key findings related to the biological activity of related pyrrole derivatives:

CompoundCell LineIC50 (μM)Mechanism
Compound AHCT1168.7Wnt/β-catenin inhibition
Compound BSW48017.7Apoptosis induction
Compound CMCF-74.4Tubulin polymerization inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.